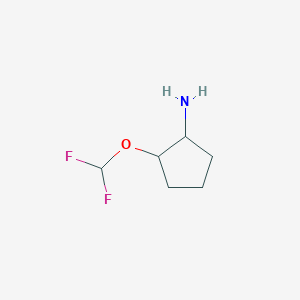

2-(Difluoromethoxy)cyclopentan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)cyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c7-6(8)10-5-3-1-2-4(5)9/h4-6H,1-3,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAQBVUGOMOFIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)OC(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Difluoromethoxy Cyclopentan 1 Amine and Analogues

General Strategies for the Introduction of the Difluoromethoxy Moiety into Aminocyclopentanes

The incorporation of a difluoromethoxy group into a molecule, especially at a late stage of a synthetic sequence, is highly desirable but challenging. Traditional methods often require harsh conditions or specialized, unstable reagents. However, recent advancements, particularly in the field of photoredox catalysis, have provided milder and more efficient pathways.

Visible light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under gentle conditions, enabling novel bond formations. nih.gov This approach has been successfully applied to the difluoromethoxylation of various organic substrates. A key development in this area is the creation of redox-active cationic difluoromethoxylating reagents that can catalytically and selectively liberate the OCF₂H radical at room temperature. nih.gov These reagents can be synthesized on a gram scale from commercially available starting materials and exhibit favorable chemical and physical properties for synthetic applications. nih.gov The radical generated can then engage in C-H functionalization reactions, offering a direct route to introduce the difluoromethoxy group into complex molecules, including those with amine functionalities, potentially accelerating the synthesis of analogues for structure-activity relationship (SAR) studies. nih.gov

| Reagent Type | Method | Key Features |

| Cationic Difluoromethoxylating Reagent | Visible Light Photoredox Catalysis | Enables catalytic and selective generation of the OCF₂H radical at room temperature; suitable for late-stage C-H functionalization. nih.gov |

| Chlorodifluoromethane (ClCF₂H) | Nucleophilic Substitution | A common and inexpensive C1 source, but its use often requires high temperatures and pressures, and its gaseous nature can be difficult to handle. |

| Difluoromethylating Agents (e.g., TMSCF₂H) | Conversion of Alcohols | Used to convert hydroxyl groups to difluoromethoxy groups, typically requiring activation of the alcohol and subsequent nucleophilic attack. |

Stereoselective Synthesis of 2-(Difluoromethoxy)cyclopentan-1-amine Isomers

Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount in the synthesis of pharmaceuticals, as different isomers can have vastly different biological activities. The synthesis of a specific isomer of this compound requires precise control over the relative and absolute configuration of the substituents on the cyclopentane (B165970) ring.

Achieving enantioselectivity—the preferential formation of one of two mirror-image isomers (enantiomers)—is a central goal in modern synthesis. This is often accomplished using chiral catalysts or by starting from a chiral precursor.

One powerful strategy involves the asymmetric functionalization of a prochiral cyclopentenone. acs.org Chiral catalysts, such as BINOL-derived phosphoric acids, can catalyze direct regiospecific asymmetric aldol (B89426) reactions on cyclopentenone systems, establishing a chiral center with high enantioselectivity. acs.org Another advanced method involves the use of a dual catalytic system, such as a gold(I) complex combined with a chiral Brønsted acid. nih.gov This system can facilitate a tandem intermolecular hydroamination and transfer hydrogenation of alkynes to produce a wide variety of chiral secondary amines with excellent enantiomeric excess. nih.gov Adapting such a tandem reaction could provide a pathway to chiral aminocyclopentane derivatives.

Diastereoselective synthesis aims to control the relative stereochemistry between multiple chiral centers within a molecule. In the context of a substituted cyclopentane, this means controlling whether substituents are on the same side (cis) or opposite sides (trans) of the ring.

A common approach is substrate-controlled synthesis, where the stereochemistry of the starting material dictates the stereochemical outcome of subsequent reactions. For example, pseudoenantiomeric 4-substituted cyclopentenones can be used as building blocks to induce stereocontrol in a cascade reaction involving a conjugate anti-addition followed by an anti-aldol reaction. acs.org This allows for the creation of asymmetrically substituted cyclopentenones with high diastereoselectivity. acs.org While research on the direct diastereoselective synthesis of 4,5-difluoropipecolic acids (a six-membered ring system) has been conducted, the principles of navigating complex reaction networks involving neighboring group participation and elimination pathways are relevant to the synthesis of highly substituted cyclopentanes. rsc.orgrsc.org The formation of the cyclopentanone (B42830) ring itself can be achieved through intramolecular nucleophilic substitution, where the stereochemical outcome can be influenced by reaction conditions and the nature of the substrate. researchgate.net

| Reaction Type | Catalyst/Reagent | Stereochemical Control | Application |

| Asymmetric Aldol Reaction | Chiral BINOL-derived Phosphoric Acid | Enantioselective | Formation of chiral α-aldol adducts from cyclic enones. acs.org |

| Tandem Hydroamination/Hydrogenation | Gold(I) / Chiral Brønsted Acid | Enantioselective | Synthesis of chiral secondary amines from alkynes and anilines. nih.gov |

| Conjugate Addition / Aldol Cascade | CuCN·2LiCl | Diastereoselective | Stereocontrolled 1,4-anti-addition followed by a 1,2-anti-aldol reaction on a chiral cyclopentenone. acs.org |

Utilization of Chiral Building Blocks in the Synthesis of Substituted Cyclopentanamine Derivatives

An efficient and powerful strategy in asymmetric synthesis is the use of the "chiral pool," which consists of abundant and inexpensive chiral molecules provided by nature. enamine.netnih.gov These compounds, such as carbohydrates, amino acids, and terpenes, serve as versatile starting materials for the synthesis of complex chiral targets. nih.gov

Chiral cyclopentenones are key intermediates in asymmetric synthesis and can be prepared from the chiral pool. acs.org For instance, an enantiomerically pure cyclopentenone building block was synthesized in four steps starting from commercially available 2,3-O-isopropylidene-D-erythronolactone, a carbohydrate derivative. researchgate.net This chiral building block can then be further functionalized to construct the desired substituted cyclopentane ring. researchgate.net Similarly, natural amino acids can be used as precursors to synthesize chiral cyclic polyamines through a strategy of cyclization followed by reduction. rsc.org The use of these readily available, optically pure building blocks circumvents the need for developing a de novo asymmetric synthesis, often providing a more practical and economical route to the target molecule. enamine.net

Emerging Synthetic Transformations and Reaction Sequences for Difluoromethoxycyclics

The field of synthetic organic chemistry is constantly evolving, with new reactions and strategies continually being developed. For the synthesis of complex molecules like difluoromethoxycyclics, these emerging transformations offer novel solutions to long-standing challenges.

As highlighted previously, visible light photoredox catalysis represents a significant advance, enabling the direct C-H difluoromethoxylation of (hetero)arenes through a radical-mediated mechanism. nih.gov This method allows for the generation of multiple difluoromethoxylated analogues in a single step, greatly accelerating synthetic efforts. nih.gov

Tandem reactions, where multiple bond-forming events occur in a single pot, are another hallmark of modern synthesis due to their efficiency. The gold(I)/chiral Brønsted acid-catalyzed tandem hydroamination/transfer hydrogenation is an elegant example of how a complex chiral amine can be constructed from simple precursors in one operation. nih.gov

Furthermore, new strategies for the synthesis of heterocyclic compounds are being explored, including novel nitrogen-transfer reactions to form aziridines, which are versatile precursors to various amines. iu.edu The development of catalytic asymmetric cyclization reactions to create complex fluorinated structures, such as chiral gem-difluorinated spiro-heterocycles, also showcases the cutting edge of the field. nih.gov While not directly applied to this compound, these emerging methods provide a conceptual framework for future synthetic designs targeting complex difluoromethoxylated cyclic amines.

Elucidation of Reaction Mechanisms and Chemical Reactivity of 2 Difluoromethoxy Cyclopentan 1 Amine

Mechanistic Investigations of the Primary Amine Functional Group Transformations

The primary amine (-NH₂) group is a key reactive center in the molecule, capable of acting as a nucleophile and participating in a variety of bond-forming reactions.

Primary amines are well-established nucleophiles that readily react with electrophilic centers, most notably carbonyl compounds. youtube.comlibretexts.org The lone pair of electrons on the nitrogen atom initiates the attack on the partially positive carbon atom of a carbonyl group (such as in aldehydes and ketones), leading to the formation of a tetrahedral intermediate. libretexts.org This process is a classic example of nucleophilic addition. youtube.com

Table 1: General Scheme of Nucleophilic Addition of an Amine to a Carbonyl Compound

| Reactant 1 | Reactant 2 | Intermediate | Product Type |

| Primary Amine (R-NH₂) | Aldehyde (R'-CHO) or Ketone (R'-CO-R'') | Carbinolamine | Imine |

This table illustrates the general pathway for the reaction of a primary amine with a carbonyl compound, a fundamental transformation for the amine group in 2-(Difluoromethoxy)cyclopentan-1-amine.

The carbinolamine intermediate formed during the nucleophilic addition of a primary amine to an aldehyde or ketone is typically unstable and undergoes dehydration to form an imine (also known as a Schiff base). lumenlearning.commasterorganicchemistry.com This elimination of a water molecule is usually facilitated by acid catalysis, which protonates the hydroxyl group of the carbinolamine, turning it into a good leaving group (H₂O). libretexts.org The nitrogen's lone pair then forms a double bond with the carbon, and a final deprotonation step yields the stable imine. libretexts.org

Imines are versatile intermediates in organic synthesis. beilstein-journals.org The C=N double bond can be reduced to form a secondary amine, a process often accomplished in one pot with the imine formation in a reaction known as reductive amination. masterorganicchemistry.com The imine itself can also be hydrolyzed back to the original amine and carbonyl compound by treatment with aqueous acid. masterorganicchemistry.com Furthermore, radical cyclizations involving ene-sulfonamides can produce transient imine intermediates, which can then undergo further reactions like reduction or fragmentation, highlighting the diverse reactivity of this functional group. beilstein-journals.org The synthesis of imines from various amines is a common procedure, sometimes enhanced by methods like microwave irradiation to reduce reaction times and improve yields. nih.gov

Table 2: Key Steps in Imine Formation from a Primary Amine

| Step | Description |

| 1. Nucleophilic Attack | The primary amine attacks the carbonyl carbon. libretexts.org |

| 2. Proton Transfer | A proton moves from the nitrogen to the oxygen, forming a carbinolamine. libretexts.org |

| 3. Protonation | The hydroxyl group of the carbinolamine is protonated by an acid catalyst. lumenlearning.com |

| 4. Dehydration | The protonated hydroxyl group leaves as a water molecule, forming an iminium ion. libretexts.org |

| 5. Deprotonation | The nitrogen is deprotonated to yield the final imine product. lumenlearning.com |

Transformations Involving the Difluoromethoxy Moiety

The difluoromethoxy (-OCHF₂) group significantly influences the electronic properties of the molecule. The strong electron-withdrawing nature of the fluorine atoms can impact the reactivity of adjacent groups and the moiety itself can undergo specific transformations.

The activation and cleavage of carbon-oxygen (C–O) bonds are challenging but synthetically valuable transformations. researchgate.net In the context of the difluoromethoxy group, the C-O bond is generally strong. However, progress has been made in the cleavage of such bonds in various contexts, particularly in aryl ethers, often using transition metal catalysis. researchgate.net Nickel-based catalytic systems, for instance, have proven effective in activating C-O bonds that are typically resistant to cleavage by other catalysts like palladium. researchgate.net

For fluorinated compounds, specific activation methods are often required. Research into halodifluoroalkyl compounds has shown that multiple bonds can be cleaved in one-pot reactions. researchgate.net While this research often focuses on using these compounds as building blocks by cleaving C-X (halogen) and C-C bonds, the principles of activating the difluorinated carbon center are relevant. Catalytic systems, including those based on lanthanum, have also been developed for C–O bond cleavage in substrates like esters, proceeding through reactive hydride intermediates. ameslab.gov These advanced catalytic methods could potentially be adapted for the selective activation and transformation of the difluoromethoxy group.

Intramolecular Cyclization Pathways Relevant to Cyclopentane (B165970) Derivatives

The cyclopentane ring provides a rigid scaffold that can facilitate intramolecular reactions between the amine and difluoromethoxy groups, or with other substituents. Stereoselective synthesis of functionalized cyclopentane amino acid derivatives has been achieved through key steps like ring-closing metathesis followed by functionalization, such as an aza-Michael amination. nih.gov

While direct intramolecular cyclization involving the difluoromethoxy group and the amine of this compound is not widely documented, analogous cyclizations are prevalent in synthetic chemistry. For instance, radical cyclizations are a powerful tool for forming ring structures. beilstein-journals.org In a hypothetical scenario, if the difluoromethoxy group could be transformed into a suitable reactive partner, an intramolecular reaction with the adjacent amine could lead to the formation of bicyclic nitrogen-containing heterocycles. The stereochemical relationship (cis or trans) of the amine and difluoromethoxy groups on the cyclopentane ring would be critical in determining the feasibility and outcome of such cyclizations.

Catalytic Methodologies for Chemical Transformations of Difluoromethoxyamines

Modern catalysis offers a wide array of tools for the selective transformation of complex molecules like this compound. Organocatalysis and photocatalysis have emerged as powerful, sustainable strategies for chemical synthesis. science.eus Organocatalysts, which are small, metal-free organic molecules, can activate substrates through mechanisms like hydrogen bonding, while photocatalysis uses light to generate highly reactive radical intermediates, enabling transformations that are difficult to achieve through traditional thermal methods. science.eus

For transformations involving fluorinated groups, specialized catalytic approaches are often necessary. Continuous flow technologies have been employed for the safe generation and use of reactive fluorinated anions for nucleophilic reactions. acs.org In the case of difluoromethoxyamines, catalytic methods could be envisioned for several purposes:

Selective N-functionalization: Using transition metal or organocatalysts to introduce a variety of substituents onto the primary amine without affecting the difluoromethoxy group.

C-H Functionalization: Photocatalysis could enable the activation of C-H bonds on the cyclopentane ring, allowing for late-stage modification of the carbon skeleton. acs.org

C-O Bond Transformation: As mentioned, nickel or other transition metal catalysts could potentially be employed to cleave or modify the C-O bond of the difluoromethoxy group. researchgate.net

The development of catalytic methodologies tailored for difluoromethoxyamines would greatly expand their synthetic utility, allowing for their incorporation into more complex molecular architectures.

Computational Chemistry and Theoretical Characterization of 2 Difluoromethoxy Cyclopentan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. arxiv.org These methods solve approximations of the Schrödinger equation to determine electronic structure and energy, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. mdpi.com DFT calculations are employed to locate the minimum energy conformations of 2-(Difluoromethoxy)cyclopentan-1-amine. The cyclopentane (B165970) ring is not planar and exists in puckered conformations, primarily the "envelope" and "twist" forms, which have very similar energies. The substitution pattern with the amine and difluoromethoxy groups at adjacent positions (1 and 2) leads to the possibility of cis and trans diastereomers.

For each diastereomer, DFT calculations can predict the preferred conformation. This involves optimizing the geometry to find the most stable arrangement of the atoms, considering the puckering of the ring and the rotational positions (rotamers) of the difluoromethoxy and amine groups. The presence of the highly electronegative difluoromethoxy group is expected to significantly influence the geometry and electronic distribution of the molecule. emerginginvestigators.org Theoretical calculations can provide precise data on bond lengths, bond angles, and dihedral angles that characterize these stable conformers. mdpi.com

Table 1: Predicted Geometrical Parameters for a Stable Conformer of trans-2-(Difluoromethoxy)cyclopentan-1-amine from a Representative DFT Calculation

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | C-N | 1.47 Å |

| C-O | 1.43 Å | |

| O-CF₂H | 1.39 Å | |

| C-F | 1.36 Å | |

| Bond Angle | C-C-N | 111.5° |

| C-C-O | 109.8° | |

| C-O-C | 118.2° | |

| Dihedral Angle | N-C-C-O | 65.0° (gauche) |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of chemical stability. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, owing to its lone pair of electrons. The LUMO is likely distributed across the sigma bonds of the cyclopentane ring and the C-O-C framework of the difluoromethoxy group. The presence of electronegative fluorine atoms generally lowers the energy of the molecular orbitals. emerginginvestigators.org The HOMO-LUMO gap provides insight into the molecule's potential to participate in chemical reactions. researchgate.net

Table 2: Representative Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -9.8 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 10.3 eV |

A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

For this compound, the MEP surface would show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative fluorine and oxygen atoms, as well as the lone pair of the nitrogen atom. These are sites susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the amine group (N-H) and, to a lesser extent, the hydrogen on the difluoromethyl group (C-H). These are sites for potential nucleophilic attack.

Neutral Potential (Green): Predominantly over the carbon-hydrogen bonds of the cyclopentane ring.

This mapping helps predict how the molecule will interact with other molecules, such as receptors or solvents.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations analyze static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.commdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape at a given temperature. nih.gov

MD simulations of this compound would reveal the flexibility of the cyclopentane ring, showing transitions between various envelope and twist conformations. nih.gov These simulations can identify the most populated conformational states and the energy barriers for converting between them. This provides a more realistic picture of the molecule's structure in a solution or biological environment than a single, static conformation. The simulations would also track the rotation of the difluoromethoxy and amine substituents, identifying all accessible rotational isomers and their relative stabilities.

In Silico Analysis of Intramolecular and Intermolecular Interactions

The specific arrangement of functional groups in this compound allows for significant intramolecular interactions that can stabilize certain conformations.

The primary intramolecular interaction expected is a hydrogen bond between a hydrogen atom of the primary amine (-NH₂) and the oxygen atom of the difluoromethoxy group (-OCHF₂). khanacademy.orgmdpi.com This type of interaction, forming a pseudo-six-membered ring, can significantly stabilize the cis isomer or specific rotamers of the trans isomer. rsc.org The strength of this intramolecular hydrogen bond can be quantified using computational methods like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) analysis. researchgate.netnih.gov These analyses can confirm the presence of a bond critical point between the hydrogen and oxygen and estimate the stabilization energy, which typically ranges from 2 to 5 kcal/mol for such interactions. This internal hydrogen bonding can mask the polar groups, influencing properties like lipophilicity and membrane permeability. rsc.org

In a condensed phase, intermolecular hydrogen bonds would also be prevalent, with the amine group acting as both a hydrogen bond donor (N-H) and acceptor (N lone pair), and the difluoromethoxy's oxygen and fluorine atoms acting as weak acceptors.

Characterization of Non-Covalent Interactions (e.g., C-H•••F, N-H•••O Hydrogen Bonding)

Non-covalent interactions play a crucial role in determining the three-dimensional structure, conformational preferences, and intermolecular recognition of molecules. In the case of this compound, intramolecular and intermolecular hydrogen bonds are of significant interest. The presence of the amine (N-H) and difluoromethoxy (O-C-F) groups allows for the formation of various hydrogen bonds, including conventional N-H•••O and unconventional C-H•••F interactions.

C-H•••F Hydrogen Bonding: The C-H•••F hydrogen bond is generally considered a weak, non-conventional hydrogen bond, with its existence and significance being a subject of ongoing research. rsc.org In organofluorine compounds, these interactions can influence molecular conformation and crystal packing. rsc.orgresearchgate.net Theoretical calculations on various fluorinated molecules have shown that the strength of these interactions is highly dependent on the geometry and the electronic environment of the participating atoms. rsc.org For the difluoromethoxy group (-OCF₂H) in the title compound, the hydrogen atom can act as a hydrogen bond donor, while the fluorine atoms can act as acceptors. Computational studies on similar fluoromethanes have indicated that such interactions, while weak, can contribute to the stability of certain conformations. researchgate.net The interaction energy is typically in the range of 1-3 kcal/mol. researchgate.net

N-H•••O Hydrogen Bonding: The N-H•••O hydrogen bond is a well-established, conventional hydrogen bond that is significantly stronger than the C-H•••F interaction. nih.gov In this compound, this interaction can occur intramolecularly between the amine proton and the oxygen of the difluoromethoxy group, leading to the formation of a stable cyclic conformation. Intermolecularly, these bonds are critical in the condensed phase, influencing properties like boiling point and solubility. Computational studies on molecules with similar functionalities, such as N-oxides and amides, have been used to quantify the strength and geometric parameters of such bonds. nih.govresearchgate.net These studies often employ Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to calculate interaction energies and bond characteristics. nih.govvnu.edu.vn

The following table provides illustrative data for typical non-covalent interactions that could be expected in this compound, based on computational studies of analogous systems.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Estimated Interaction Energy (kcal/mol) | Reference System |

| Intramolecular C-H•••F | C-H (cyclopentyl) | F (difluoromethoxy) | 2.2 - 2.6 | 110 - 140 | 0.5 - 2.0 | Fluorinated alkanes researchgate.net |

| Intermolecular C-H•••F | C-H (difluoromethoxy) | F (another molecule) | 2.3 - 2.8 | 120 - 160 | 1.0 - 2.5 | Fluoromethanes researchgate.net |

| Intramolecular N-H•••O | N-H (amine) | O (difluoromethoxy) | 1.9 - 2.2 | 140 - 170 | 3.0 - 6.0 | Amino alcohols |

| Intermolecular N-H•••O | N-H (amine) | O (another molecule) | 1.8 - 2.1 | 160 - 180 | 4.0 - 8.0 | Amine-ether complexes researchgate.net |

Theoretical Studies of Reaction Pathways and Transition States

Theoretical chemistry provides powerful tools for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For a molecule like this compound, several reaction types could be computationally explored, including nucleophilic substitutions, eliminations, and reactions involving the amine functionality.

Computational studies of reaction pathways typically involve locating the transition state (TS) on the potential energy surface, which is a first-order saddle point connecting reactants and products. protheragen.ai Methods like DFT are commonly used to optimize the geometries of reactants, products, and transition states, and to calculate the corresponding energies. acs.orgbioengineer.org The activation energy (ΔG‡) derived from these calculations is crucial for predicting reaction rates. acs.org

For cyclic amines, computational studies have explored various reaction mechanisms. For instance, in reactions of dimethylamine (B145610) with nitrogen dioxide, theoretical calculations have identified multiple hydrogen-abstraction pathways and characterized the associated transition states and kinetic parameters. rsc.org Similarly, theoretical approaches have been applied to understand the oxidation of cyclopentanone (B42830), a related cyclic structure, providing detailed insights into its reaction intermediates and pathways. sci-hub.st

The following table presents hypothetical computational data for a representative reaction of this compound, such as an N-alkylation reaction. The values are illustrative and based on typical results from computational studies of similar amine reactions.

| Reaction Step | Reactants | Transition State (TS) | Products | ΔE (kcal/mol) | ΔG‡ (kcal/mol) | Computational Method |

| N-Methylation | This compound + CH₃I | [C₅H₉(OCHF₂)NH₂---CH₃---I]‡ | 2-(Difluoromethoxy)-N-methylcyclopentan-1-amine + HI | -15.2 | 22.5 | B3LYP/6-311+G(d,p) |

| H-Abstraction | This compound + •OH | [C₅H₉(OCHF₂)NH•---H₂O]‡ | 2-(Difluoromethoxy)cyclopentan-1-aminyl radical + H₂O | -25.8 | 5.7 | M06-2X/cc-pVTZ |

These theoretical investigations are fundamental for understanding the reactivity of this compound and for designing new synthetic routes or predicting its metabolic fate. Advanced methods like multi-path variational transition state theory can provide even more accurate rate constants, especially for complex reactions with multiple possible pathways. rsc.org

Sophisticated Spectroscopic Characterization and Structural Analysis of 2 Difluoromethoxy Cyclopentan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, detailed insights into the molecular framework, connectivity, and the electronic environment of individual atoms can be ascertained.

A detailed analysis of the one-dimensional NMR spectra of 2-(Difluoromethoxy)cyclopentan-1-amine provides the foundational data for its structural assignment.

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the cyclopentyl ring, the amine group, and the difluoromethoxy group. The proton on the carbon bearing the amine group (CH-NH₂) and the proton on the carbon with the difluoromethoxy group (CH-OCF₂H) would likely appear as complex multiplets due to coupling with adjacent protons. The difluoromethoxy proton itself would present as a characteristic triplet due to coupling with the two fluorine atoms (²JHF). The remaining cyclopentyl methylene (B1212753) protons would resonate as a series of overlapping multiplets in the aliphatic region. The amine protons may appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

The ¹³C NMR spectrum offers a clear count of the unique carbon environments. The carbon attached to the amine (C-NH₂) and the carbon attached to the difluoromethoxy group (C-OCF₂H) are expected to be deshielded and appear at characteristic chemical shifts. The difluoromethoxy carbon (OCF₂H) will be split into a triplet by the two attached fluorine atoms (¹JCF). The remaining three carbons of the cyclopentyl ring will appear in the aliphatic region of the spectrum.

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single signal. This signal would be split into a doublet by the geminal proton (²JFH), providing direct evidence for the -OCF₂H moiety.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for this compound The following data are representative and based on theoretical predictions and analysis of similar structures. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | 6.5 - 6.0 | t | ²JHF ≈ 74 | OCF₂H |

| ¹H | 3.8 - 3.5 | m | - | CH -OCF₂H |

| ¹H | 3.2 - 2.9 | m | - | CH -NH₂ |

| ¹H | 2.0 - 1.5 | m | - | Cyclopentyl CH₂ |

| ¹H | 1.8 (broad) | s | - | NH ₂ |

| ¹³C | 118 - 114 | t | ¹JCF ≈ 240 | OC F₂H |

| ¹³C | 85 - 80 | s | - | C H-OCF₂H |

| ¹³C | 60 - 55 | s | - | C H-NH₂ |

| ¹³C | 35 - 20 | s | - | Cyclopentyl CH₂ |

| ¹⁹F | -80 to -95 | d | ²JFH ≈ 74 | OCF ₂H |

To unambiguously establish the covalent framework of this compound, two-dimensional (2D) NMR experiments are employed. These techniques reveal through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be instrumental in mapping the proton-proton coupling network within the cyclopentyl ring. Cross-peaks would confirm the connectivity between the CH-NH₂ proton, the CH-OCF₂H proton, and the adjacent methylene protons, thus tracing the carbon backbone of the cyclopentane (B165970) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This experiment would definitively assign each proton signal to its corresponding carbon atom. For instance, the proton at the difluoromethoxy-substituted carbon would show a correlation to the C-O carbon signal in the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C nuclei. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, a correlation between the difluoromethoxy proton (OCF₂H) and the carbon atom C-OCF₂H would be observed, confirming the location of the difluoromethoxy group.

The combined data from these 2D NMR experiments provides a comprehensive and unambiguous assignment of all proton and carbon signals, solidifying the proposed structure of this compound. google.com

Advancements in computational chemistry allow for the prediction of NMR chemical shifts using methods like Density Functional Theory (DFT). cas.cn By calculating the magnetic shielding tensors for each nucleus in a computationally optimized geometry of this compound, theoretical chemical shifts can be obtained.

A strong correlation between the experimentally measured chemical shifts and the theoretically predicted values serves as a powerful validation of the structural assignment. Discrepancies between experimental and theoretical data can sometimes highlight subtle conformational effects or solvent interactions not fully captured by the computational model. This correlative approach provides a higher level of confidence in the determined structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The FT-IR spectrum of this compound is expected to display several key absorption bands that confirm the presence of its constituent functional groups.

The N-H stretching vibrations of the primary amine group are anticipated to appear as one or two bands in the region of 3400-3250 cm⁻¹. The C-H stretching vibrations of the cyclopentyl ring would be observed just below 3000 cm⁻¹. A significant feature would be the strong C-F stretching absorptions associated with the difluoromethoxy group, which are typically found in the 1100-1000 cm⁻¹ region. The C-O stretching vibration of the ether linkage is also expected in this fingerprint region.

Table 2: Predicted FT-IR Vibrational Mode Assignments for this compound The following data are representative and based on characteristic group frequencies.

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

| 3400 - 3250 | N-H stretch (amine) | Medium |

| 2960 - 2850 | C-H stretch (aliphatic) | Strong |

| 1650 - 1580 | N-H bend (amine) | Medium |

| 1470 - 1430 | C-H bend (methylene) | Medium |

| 1100 - 1000 | C-F stretch | Strong |

| 1150 - 1050 | C-O stretch (ether) | Strong |

X-ray Crystallography for Solid-State Structural Determination

While NMR and FT-IR provide invaluable data on the molecule's structure and functional groups in solution and bulk, single-crystal X-ray crystallography offers the most definitive and precise determination of the three-dimensional atomic arrangement in the solid state. This technique can unambiguously establish bond lengths, bond angles, and both the relative and absolute stereochemistry of chiral centers.

The this compound molecule possesses two stereocenters (at C1 and C2 of the cyclopentane ring), giving rise to the possibility of four stereoisomers (two pairs of enantiomers). X-ray crystallography is the gold standard for determining the stereochemical relationship between these centers.

Relative Stereochemistry: The crystallographic data will unequivocally show whether the amine and difluoromethoxy substituents are on the same side (cis) or opposite sides (trans) of the cyclopentane ring. This is determined by the relative positions of the atoms in the crystal lattice.

Absolute Stereochemistry: For a chiral, enantiomerically pure crystal, anomalous dispersion techniques can be used to determine the absolute configuration (R or S) at each stereocenter. The Flack parameter, derived from the diffraction data, is a critical indicator for the correctness of the assigned absolute configuration. A value close to zero for a given enantiomer confirms its absolute structure.

Table 3: Representative X-ray Crystallographic Data for a Hypothetical Crystal of this compound This table presents plausible crystallographic parameters for illustrative purposes. Actual data would be obtained from single-crystal X-ray diffraction analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 820.1 |

| Z (molecules/unit cell) | 4 |

| Bond Length C-N (Å) | ~1.47 |

| Bond Length C-O (Å) | ~1.42 |

| Bond Length C-F (Å) | ~1.35 |

| Flack Parameter | ~0.0(1) (for a specific enantiomer) |

Analysis of Crystal Packing and Supramolecular Assemblies

A full analysis of the crystal packing and supramolecular assemblies of this compound would require single-crystal X-ray diffraction data. Such an analysis would typically reveal how the individual molecules arrange themselves in the crystal. Key interactions that would be investigated include:

Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor, while the oxygen and fluorine atoms of the difluoromethoxy group (-OCHF₂) can act as hydrogen bond acceptors. It would be anticipated that strong N-H···O or N-H···F hydrogen bonds would be a dominant feature in the crystal packing, potentially forming chains, sheets, or more complex three-dimensional networks.

Dipole-Dipole Interactions: The difluoromethoxy group imparts a significant dipole moment to the molecule. The packing would likely arrange to optimize these dipole-dipole interactions.

Without experimental data, a definitive description of the supramolecular structure remains speculative. The table below indicates the type of crystallographic data that would be generated from such an experiment.

Table 1. Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes as experimental data is not currently available.)

| Parameter | Value |

|---|---|

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

Hirshfeld Surface Analysis and Quantitative Contribution of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis is performed on data obtained from X-ray diffraction. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

A quantitative breakdown of these interactions is presented as percentage contributions to the total Hirshfeld surface area. For this compound, one would expect to see significant contributions from the following contacts:

H···H Contacts: Typically, these are the most abundant contacts in organic molecules.

H···F/F···H Contacts: Given the presence of two fluorine atoms, these interactions would be a key feature.

H···O/O···H Contacts: Arising from the ether oxygen and amine hydrogens, these would be indicative of hydrogen bonding.

The results of a Hirshfeld analysis provide a "fingerprint" of the intermolecular interactions, allowing for a detailed comparison with other related structures.

Table 2. Hypothetical Quantitative Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound (Note: This table is for illustrative purposes as experimental data is not currently available.)

| Intermolecular Contact | Contribution (%) |

|---|---|

| H···H | To be determined |

| H···F / F···H | To be determined |

| H···O / O···H | To be determined |

| C···H / H···C | To be determined |

| F···F | To be determined |

Further research involving the successful crystallization and X-ray diffraction analysis of this compound is required to provide the data for these detailed structural and intermolecular interaction analyses.

Strategic Applications of 2 Difluoromethoxy Cyclopentan 1 Amine in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecules

The structural architecture of 2-(Difluoromethoxy)cyclopentan-1-amine , featuring a cyclopentane (B165970) scaffold, a primary amine, and a difluoromethoxy group, positions it as a valuable intermediate for the synthesis of complex molecular targets. The primary amine serves as a versatile handle for a wide range of chemical transformations, including but not limited to, amidation, alkylation, arylation, and the formation of various heterocyclic systems.

The cyclopentane ring provides a defined three-dimensional geometry, which is a desirable feature in drug design for optimizing interactions with biological targets. The difluoromethoxy group, often considered a lipophilic hydrogen bond donor, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and binding affinity.

Although direct examples of its use are not prevalent in the literature, one can envision its incorporation into pharmacologically relevant scaffolds. For instance, cyclopentane-fused anthraquinone (B42736) derivatives have been synthesized and evaluated for their antitumor activity. nih.gov The amine functionality of This compound could be used to append this fluorinated cyclopentyl moiety onto such scaffolds, potentially leading to novel analogs with improved efficacy or altered target engagement.

Integration of Enantiopure this compound into Chiral Pool Synthesis

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. While This compound is not a natural product, the principles of chiral pool synthesis can be extended to include synthetically derived, enantiopure building blocks. The preparation of enantiomerically pure forms of this amine, likely through asymmetric synthesis or chiral resolution, would unlock its potential for use in this field.

The synthesis of polyhydroxylated cyclopentane β-amino acids derived from carbohydrates like d-mannose (B1359870) and d-galactose (B84031) has been reported, showcasing the utility of cyclic amino acid derivatives in peptide and peptidomimetic synthesis. nih.gov An enantiopure isomer of This compound could serve as a non-natural amino acid analog. Its incorporation into peptides or small molecule drugs could introduce unique conformational constraints and fluorinated motifs, which are known to enhance biological activity and stability. The synthesis of cyclopentane-fused anthraquinone derivatives with diamine side chains has also been explored, highlighting the importance of chiral amines in constructing complex bioactive molecules. nih.gov

Directed Synthesis of Diverse Molecular Scaffolds and Functionalized Derivatives

The inherent functionality of This compound allows for its use in the directed synthesis of a variety of molecular scaffolds. The primary amine can be readily derivatized to construct a library of compounds for high-throughput screening in drug discovery programs.

For example, the amine can undergo condensation reactions with carbonyl compounds to form imines, which can be further modified or act as intermediates for the synthesis of more complex heterocyclic systems. Reaction with various acylating and sulfonylating agents would yield a diverse set of amides and sulfonamides, classes of compounds with broad pharmacological applications. Furthermore, the development of synthetic routes to cyclopentane-fused heterocyclic systems is an active area of research. researchgate.net The difluoromethoxycyclopentyl moiety could be integrated into such scaffolds to explore new chemical space.

The table below illustrates potential derivatization reactions of This compound to generate diverse molecular scaffolds.

| Reagent/Reaction Type | Resulting Functional Group/Scaffold | Potential Applications |

| Acyl Halide/Anhydride | Amide | Bioactive molecules, polymers |

| Sulfonyl Chloride | Sulfonamide | Antibacterial agents, diuretics |

| Aldehyde/Ketone | Imine (followed by reduction to secondary amine) | Intermediates for further functionalization |

| Isocyanate/Isothiocyanate | Urea/Thiourea | Enzyme inhibitors, receptor ligands |

| Ring-closing reactions | Fused heterocyclic systems | Novel drug scaffolds |

Methodologies for Late-Stage Functionalization utilizing Difluoromethoxyamine Building Blocks

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the introduction of functional groups into complex molecules at a late step in the synthetic sequence. This approach allows for the rapid generation of analogs from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR).

While specific LSF methodologies employing This compound as the functionalizing agent are not described in the literature, one can conceptualize its use in this context. For instance, if a complex molecule contains a suitable electrophilic site, such as an aldehyde or a leaving group, nucleophilic attack by the amine of This compound could introduce the difluoromethoxycyclopentyl moiety.

More broadly, the development of new reagents and methods for the introduction of fluorinated groups is a vibrant area of research. The synthesis of various fluorinated building blocks, including those with difluoromethyl groups, is continuously being refined to enable their use in LSF. organic-chemistry.orgresearchgate.netrsc.org The availability of This compound as a building block contributes to the toolbox available to medicinal chemists for the synthesis of novel fluorinated compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.